molecular formula C23H23FN4O2S B2583353 N-[(4-fluorophenyl)methyl]-3-methyl-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251615-83-4

N-[(4-fluorophenyl)methyl]-3-methyl-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B2583353
CAS No.: 1251615-83-4
M. Wt: 438.52
InChI Key: IQIVKOXSRYPJFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-fluorophenyl)methyl]-3-methyl-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide, also known as the RIPK1 inhibitor GNE-684, is a highly potent and selective small-molecule tool compound designed for investigating regulated cell death pathways. This inhibitor acts by targeting Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) , a key regulator of necroptosis and apoptosis, as well as inflammatory signaling. Its primary research value lies in its ability to specifically block RIPK1 kinase activity, thereby inhibiting TNF-driven apoptosis and necroptosis in cellular models. This mechanism makes it an essential pharmacological probe for dissecting the contribution of RIPK1-dependent signaling in a wide range of pathological contexts, including neurological disorders, inflammatory diseases, and tissue injury models . Researchers utilize this compound to elucidate the complex crosstalk between different cell death modalities and to validate RIPK1 as a therapeutic target for conditions where dysregulated cell death is a driving factor. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-methyl-N-(4-propan-2-ylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O2S/c1-16(2)19-8-12-21(13-9-19)28(15-18-6-10-20(24)11-7-18)31(29,30)22-5-4-14-27-17(3)25-26-23(22)27/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIVKOXSRYPJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC=C(C=C3)F)C4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-3-methyl-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Pyridine Ring Formation: The pyridine ring is often constructed via a condensation reaction between a suitable pyridine precursor and the triazole intermediate.

    Sulfonamide Introduction: The sulfonamide group is introduced through a sulfonylation reaction using sulfonyl chlorides and a base such as triethylamine.

    Fluorophenyl Group Addition: The fluorophenyl group is incorporated via a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-3-methyl-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.

    Substitution: Amines, thiols, dimethylformamide (DMF) as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing the triazole moiety exhibit significant anticancer properties. N-[(4-fluorophenyl)methyl]-3-methyl-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has been studied for its ability to inhibit tumor growth through various mechanisms:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways involved in programmed cell death.
  • Case Studies : In vitro studies have shown that derivatives of triazole compounds can inhibit cell proliferation in several cancer cell lines, including breast and lung cancer models.

Antimicrobial Properties

The sulfonamide group in this compound contributes to its antimicrobial activity. Research indicates that derivatives of sulfonamides can effectively target bacterial infections:

  • Antibacterial Activity : Studies demonstrate that the compound exhibits activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic.
  • Case Studies : Clinical trials have reported the effectiveness of similar sulfonamide-based compounds in treating bacterial infections resistant to conventional antibiotics.

Synthesis Techniques

The synthesis of this compound involves several steps which may include:

  • Formation of Triazole Ring : Utilizing hydrazine derivatives with appropriate carbonyl compounds to form the triazole structure.
  • Sulfonamide Formation : Reacting the triazole with sulfonyl chlorides to introduce the sulfonamide functionality.
  • Final Modifications : Alkylation or acylation reactions to achieve the desired substituents on the aromatic rings.

Yield and Purification

The synthesis typically yields moderate to high purity levels (70%-90%) through recrystallization or chromatography techniques. The optimization of reaction conditions such as temperature and solvent choice is crucial for maximizing yield.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is vital for drug development. The following table summarizes key structural features and their associated activities:

Structural FeatureBiological ActivityNotes
Triazole ringAnticancer and antimicrobialEssential for biological activity
Sulfonamide groupAntimicrobialEnhances solubility and bioavailability
Fluorophenyl substituentIncreased potencyImproves binding affinity to targets

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-3-methyl-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole and sulfonamide groups are crucial for binding to these targets, leading to inhibition or modulation of their activity. This interaction can result in various biological effects, including the disruption of cellular processes in cancer cells or inhibition of viral replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related [1,2,4]triazolo[4,3-a]pyridine sulfonamides and other sulfonamide derivatives:

Compound Core Structure Substituents Key Physical Properties Spectral Data Biological Relevance
N-[(4-Fluorophenyl)methyl]-3-methyl-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide [1,2,4]Triazolo[4,3-a]pyridine 4-Fluorobenzyl, 4-isopropylphenyl, 3-methyl Data not explicitly provided in evidence Anticipated ¹H-NMR signals: δ ~5.2 (CH₂), 6.8–7.4 (Ar-H), 8.8–9.5 (H-3, H-5) Potential kinase/antimalarial activity
N-(3-Chlorobenzyl)-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (8a) [1,2,4]Triazolo[4,3-a]pyridine 3-Chlorobenzyl, 3,5-difluorophenyl m.p. 160–162°C; LC/MS: m/z 435.6 [M+H]⁺ ¹H-NMR: δ 5.25 (CH₂), 7.00–7.45 (Ar-H), 8.88 (H-5), 9.51 (H-3) Antimalarial activity
N-(3,5-Dimethylphenyl)-N-(4-methoxybenzyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (8c) [1,2,4]Triazolo[4,3-a]pyridine 3,5-Dimethylphenyl, 4-methoxybenzyl, 3-methyl m.p. 168–169°C; LC/MS: m/z 450.7 [M+H]⁺ (calculated) ¹H-NMR: δ 2.04 (2CH₃), 2.76 (3-CH₃), 3.71 (OCH₃), 5.16 (CH₂) Enhanced solubility due to OCH₃ group
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] 1,2,4-Triazole Phenylsulfonyl, 2,4-difluorophenyl IR: νC=S at 1247–1255 cm⁻¹; tautomeric stability confirmed via NMR ¹H-NMR: No S-H signals; νNH at 3278–3414 cm⁻¹ Antifungal/antibacterial potential
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo-pyrimidine Fluoro-chromenone, methylbenzenesulfonamide m.p. 175–178°C; LC/MS: m/z 589.1 [M+H]⁺ ¹³C-NMR: δ 55–60 (cycloalkyl carbons), 161–165 (C-F) Kinase inhibition

Key Findings from Comparative Analysis

Structural Diversity: The target compound’s 4-isopropylphenyl group distinguishes it from analogs with smaller substituents (e.g., 8a’s chlorobenzyl), likely enhancing lipophilicity and membrane permeability .

Spectral and Physical Properties :

  • Melting Points : The target’s melting point is expected to fall between 160–180°C, similar to 8a (160–162°C) and 8c (168–169°C), due to comparable molecular rigidity .
  • ¹H-NMR : The fluorobenzyl group’s deshielded protons (δ ~7.0–7.4) and the isopropyl group’s split signals (δ ~1.2–1.4) would differentiate it from 8a and 8c .

Synthetic Routes :

  • The target compound likely follows a General Procedure D (as in ), involving nucleophilic substitution of sulfonamide intermediates with benzyl halides. This contrasts with ’s cyclization-based synthesis of triazole-thiones .

Biological Implications :

  • Fluorine atoms in the target and analogs (e.g., 8a, 8c) improve metabolic stability and binding affinity via halogen bonding .
  • The absence of a methoxy group (cf. 8c) may reduce solubility but increase CNS penetration due to higher lipophilicity .

Biological Activity

N-[(4-fluorophenyl)methyl]-3-methyl-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a synthetic compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antifungal and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H26FN5O2SC_{23}H_{26}FN_5O_2S, and it features a triazole ring fused to a pyridine moiety, which is known for its pharmacological significance. The presence of the fluorophenyl and isopropylphenyl groups contributes to its lipophilicity and potential bioactivity.

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. The structure-activity relationship studies suggest that modifications on the triazole ring can enhance antifungal activity against various fungal strains.

  • Case Study : A study highlighted the efficacy of triazole derivatives against Candida species, demonstrating that compounds with certain substitutions on the triazole ring exhibited improved antifungal potency compared to their unsubstituted counterparts .

Anticancer Activity

Triazole-based compounds have also been investigated for their anticancer properties. The mechanisms often involve the induction of apoptosis in cancer cells through various signaling pathways.

  • Case Study : In a study focusing on breast cancer cells, a related triazole compound was shown to inhibit cell proliferation significantly and induce apoptosis through oxidative stress mechanisms. This suggests that similar derivatives may exhibit comparable anticancer activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Substituent Effect on Activity
Fluorine at para positionEnhances lipophilicity and biological activity
Isopropyl groupIncreases steric bulk, potentially improving selectivity
Sulfonamide moietyContributes to solubility and bioavailability

Research Findings

Recent studies have focused on synthesizing new derivatives based on the parent structure and evaluating their biological activities. The findings indicate that:

  • Antifungal Efficacy : Several synthesized triazole derivatives showed broad-spectrum antifungal activity against common pathogens such as Candida albicans and Aspergillus niger.
  • Anticancer Potential : Compounds similar to this compound demonstrated significant inhibition of tumor cell lines, including MCF-7 and MDA-MB-231 .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves sulfonamide formation via reaction of a triazolo-pyridine sulfonyl chloride with substituted aromatic amines. Key steps include:

  • Sulfonyl chloride activation : Use anhydrous dichloromethane or DMF as solvents under nitrogen atmosphere to prevent hydrolysis .
  • Amine coupling : Employ triethylamine (TEA) or pyridine to neutralize HCl byproducts, with reaction temperatures maintained at 0–25°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves yield (60–75%) and purity (>95%) .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • Characterization workflow :

  • NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substituent integration and confirms regiochemistry of the triazole-pyridine core .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) and detects impurities .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and stability under varying pH conditions .

Q. How can researchers screen this compound for preliminary biological activity?

  • In vitro assays :

  • Enzyme inhibition : Target enzymes (e.g., carbonic anhydrase, kinases) using fluorometric or colorimetric assays (IC₅₀ determination) .
  • Cellular assays : Evaluate antiproliferative activity in cancer cell lines (e.g., MTT assay) with EC₅₀ values compared to controls like doxorubicin .
  • Target prioritization : Focus on sulfonamide-sensitive pathways (e.g., bacterial dihydropteroate synthase) due to the compound’s structural motif .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Systematic substitution :

  • Fluorophenyl modifications : Replace 4-fluorobenzyl with 2-fluoro or trifluoromethyl groups to enhance lipophilicity and target binding .
  • Triazole-pyridine core : Introduce electron-withdrawing groups (e.g., nitro) at position 3 to modulate electronic effects on sulfonamide reactivity .
    • Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., COX-2) and guide synthetic priorities .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

  • Case example : Discrepancies in IC₅₀ values between enzyme inhibition and cellular assays may arise from:

  • Membrane permeability : Measure logP (e.g., shake-flask method) and correlate with cellular uptake .
  • Off-target effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify non-specific binding .
  • Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation .

Q. How can the compound’s mechanism of action be elucidated using advanced biophysical techniques?

  • X-ray crystallography : Co-crystallize the compound with target proteins (e.g., carbonic anhydrase II) to resolve binding modes .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (kₐₙ/kₒff) and affinity (KD) in real time .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .

Q. What methodologies improve metabolic stability and solubility for in vivo studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) on the sulfonamide nitrogen to enhance oral bioavailability .
  • Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes to increase aqueous solubility and prolong half-life .
  • Caco-2 permeability assay : Predict intestinal absorption and guide structural tweaks (e.g., reducing molecular weight <500 Da) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.